molecular formula C19H17ClN2O2 B14980602 3-chloro-N-(8-propoxyquinolin-5-yl)benzamide

3-chloro-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B14980602
M. Wt: 340.8 g/mol
InChI Key: UIGHUOPXKVURBQ-UHFFFAOYSA-N
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Description

3-chloro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a propoxy group at the 8-position and a benzamide moiety at the 5-position, with a chlorine atom attached to the benzamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 8-propoxyquinoline: The quinoline core is first synthesized and then functionalized with a propoxy group at the 8-position using a nucleophilic substitution reaction.

    Chlorination: The benzamide moiety is introduced through an amide coupling reaction, followed by chlorination at the desired position using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the 8-propoxyquinoline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives with modified functional groups.

    Substitution: Formation of substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

3-chloro-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure with a methoxy group instead of a propoxy group.

    3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide: Similar structure with an ethoxy group instead of a propoxy group.

    3-chloro-N-(8-butoxyquinolin-5-yl)benzamide: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

3-chloro-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The propoxy group at the 8-position of the quinoline core can influence the compound’s lipophilicity, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

3-chloro-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H17ClN2O2/c1-2-11-24-17-9-8-16(15-7-4-10-21-18(15)17)22-19(23)13-5-3-6-14(20)12-13/h3-10,12H,2,11H2,1H3,(H,22,23)

InChI Key

UIGHUOPXKVURBQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2

Origin of Product

United States

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